2,4-ジアミノ-5-ピリミジンメタノール

概要

説明

Synthesis Analysis

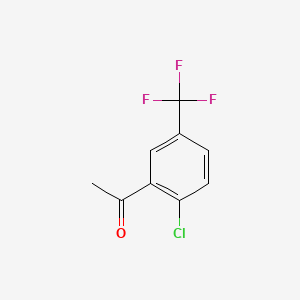

The synthesis of 2,4-Diamino-5-pyrimidinemethanol involves a series of reactions. In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . The side chains were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .Molecular Structure Analysis

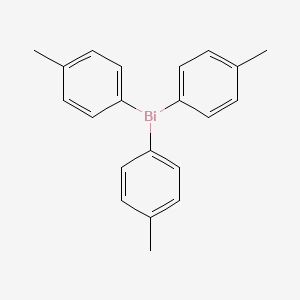

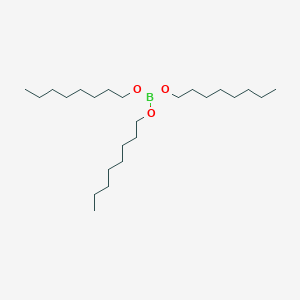

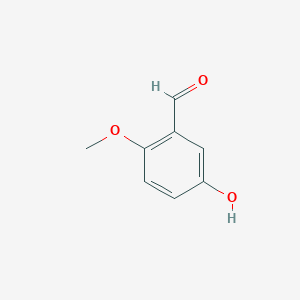

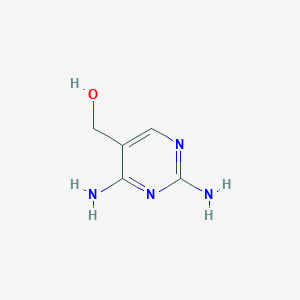

The molecular formula of 2,4-Diamino-5-pyrimidinemethanol is C5H8N4O . It has a molecular weight of 140.14 . The structure contains a 2,4-diaminopyrimidine core .Chemical Reactions Analysis

The chemical reactions involving 2,4-Diamino-5-pyrimidinemethanol are complex and can involve multiple stages. For instance, in the synthesis of mt-DHFR inhibitors, the 2,4-diaminopyrimidine core was used with side chains designed to occupy the glycerol binding site .科学的研究の応用

2,4-ジアミノ-5-ピリミジンメタノール: 科学研究における応用の包括的な分析

水域の藻類駆除剤: 2,4-ジアミノ-5-ピリミジンメタノールは、水生環境における藻類の成長を抑制する潜在的な藻類駆除剤として研究されています。藻類の大量発生は、生態系を著しく混乱させ、水質を悪化させる可能性があり、水域の健康維持には効果的な藻類駆除剤が不可欠です。

抗菌作用: 研究によると、2,4-ジアミノ-5-ピリミジンメタノールは抗菌作用を持つ可能性があります。その作用機序は完全には解明されていませんが、細菌の細胞プロセスに影響を与えるバイオサイド活性に関連している可能性があります。

ピリミジン誘導体の合成: この化合物は、さまざまなピリミジン誘導体の合成における出発物質として役立ちます。これらの誘導体は、さまざまな疾患を標的にする薬物の開発において、医薬品化学において重要です .

結晶構造における共結晶形成の相互作用: この化合物は、結晶構造で観察されるシントンを分析および比較するために使用されます。これは、分子間相互作用を理解し、より優れた医薬品を設計するために不可欠です .

抗マイコバクテリア活性: 2,4-ジアミノ-5-ピリミジンメタノール誘導体は、抗マイコバクテリア活性において有望な結果を示しており、結核などのマイコバクテリア感染症に対する治療法の開発に重要となる可能性があります .

ジヒドロ葉酸レダクターゼ阻害剤: この化合物の構造は、ジヒドロ葉酸レダクターゼの古典的な阻害剤に似ており、この酵素は、いくつかの抗がん剤、抗菌剤、および抗マラリア薬の標的となっています .

Safety and Hazards

将来の方向性

The future directions of 2,4-Diamino-5-pyrimidinemethanol research could involve the design and synthesis of more compounds with a 2,4-diaminopyrimidine core for various applications . These could include the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

作用機序

Target of Action

The primary target of 2,4-Diamino-5-pyrimidinemethanol is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, is an important drug target in anti-tuberculosis drug development .

Mode of Action

2,4-Diamino-5-pyrimidinemethanol interacts with its target, Mtb-DHFR, at a specific binding site known as the glycerol (GOL) binding site . This site is considered useful for improving the selectivity of the compound towards human dihydrofolate reductase . The compound’s interaction with the GOL binding site inhibits the function of Mtb-DHFR, thereby disrupting the synthesis of nucleotides.

Biochemical Pathways

The inhibition of Mtb-DHFR by 2,4-Diamino-5-pyrimidinemethanol affects the folate pathway, which is crucial for the synthesis of nucleotides . This disruption in the folate pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair. As a result, the growth and proliferation of Mycobacterium tuberculosis are hindered .

Pharmacokinetics

It is known that the compound’s hydrophilicity is crucial for its ability to cross the cell wall of mycobacterium tuberculosis .

Result of Action

The inhibition of Mtb-DHFR by 2,4-Diamino-5-pyrimidinemethanol results in a disruption of nucleotide synthesis, leading to a halt in the growth and proliferation of Mycobacterium tuberculosis . This makes 2,4-Diamino-5-pyrimidinemethanol a potential candidate for anti-tuberculosis drug development .

Action Environment

The action of 2,4-Diamino-5-pyrimidinemethanol can be influenced by various environmental factors. For instance, the compound’s hydrophilicity is a key factor in its ability to cross the cell wall of Mycobacterium tuberculosis . Therefore, changes in the hydrophilic environment could potentially affect the compound’s efficacy.

生化学分析

Biochemical Properties

The 2,4-Diamino-5-pyrimidinemethanol has been found to interact with enzymes such as dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme contains a glycerol (GOL) binding site, which is a useful site to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The compound, with its 2,4-diaminopyrimidine core, can occupy the glycerol binding site with proper hydrophilicity for cell entry .

Cellular Effects

The compound’s interaction with mt-DHFR can influence various cellular processes. By inhibiting mt-DHFR, 2,4-Diamino-5-pyrimidinemethanol can potentially disrupt the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . This disruption can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,4-Diamino-5-pyrimidinemethanol exerts its effects through binding interactions with biomolecules, specifically with the GOL binding site of mt-DHFR . This binding can lead to the inhibition of the enzyme, thereby disrupting the folate pathway and causing changes in gene expression .

特性

IUPAC Name |

(2,4-diaminopyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDZZHAZMNJFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304352 | |

| Record name | 2,4-Diamino-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42310-45-2 | |

| Record name | 42310-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)